![molecular formula C7H20Si2 B3275318 Silane, [2-(dimethylsilyl)ethyl]trimethyl- CAS No. 6231-75-0](/img/structure/B3275318.png)
Silane, [2-(dimethylsilyl)ethyl]trimethyl-
Übersicht
Beschreibung
Silane, [2-(dimethylsilyl)ethyl]trimethyl- is an organosilicon compound with the molecular formula C7H20Si2 . It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound is known for its reactivity and is often utilized in organic synthesis and industrial processes .
Vorbereitungsmethoden
The synthesis of Silane, [2-(dimethylsilyl)ethyl]trimethyl- typically involves the reaction of trimethylsilane with a suitable alkylating agent. One common method is the hydrosilylation of vinylsilanes with dimethylsilane in the presence of a catalyst . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions .
Analyse Chemischer Reaktionen
Silane, [2-(dimethylsilyl)ethyl]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The silicon-hydrogen bonds can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include catalysts like platinum or rhodium for hydrosilylation, and oxidizing agents such as hydrogen peroxide for oxidation reactions. Major products formed from these reactions include silanols, siloxanes, and various substituted silanes .
Wissenschaftliche Forschungsanwendungen
Silane, [2-(dimethylsilyl)ethyl]trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Wirkmechanismus
The mechanism of action of Silane, [2-(dimethylsilyl)ethyl]trimethyl- involves the interaction of its silicon-hydrogen bonds with other molecules. In hydrosilylation reactions, the silicon-hydrogen bond adds across a carbon-carbon double bond in the presence of a catalyst, forming a new silicon-carbon bond . This process is facilitated by the catalyst, which activates the silicon-hydrogen bond and the double bond, allowing the reaction to proceed efficiently .
Vergleich Mit ähnlichen Verbindungen
Silane, [2-(dimethylsilyl)ethyl]trimethyl- can be compared with other similar organosilicon compounds such as:
Trimethylsilane: Similar in structure but lacks the ethyl group, making it less reactive in certain applications.
Dimethylsilane: Contains two methyl groups instead of three, affecting its reactivity and applications.
Triethylsilane: Has three ethyl groups, making it more bulky and less reactive in certain reactions.
The uniqueness of Silane, [2-(dimethylsilyl)ethyl]trimethyl- lies in its balanced reactivity and stability, making it suitable for a wide range of applications in both research and industry .
Eigenschaften
CAS-Nummer |
6231-75-0 |
|---|---|
Molekularformel |
C7H20Si2 |
Molekulargewicht |
160.40 g/mol |
IUPAC-Name |
2-dimethylsilylethyl(trimethyl)silane |
InChI |
InChI=1S/C7H20Si2/c1-8(2)6-7-9(3,4)5/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
IVHZIUZQMOBVHT-UHFFFAOYSA-N |
SMILES |
C[Si](C)CC[Si](C)(C)C |
Kanonische SMILES |
C[SiH](C)CC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


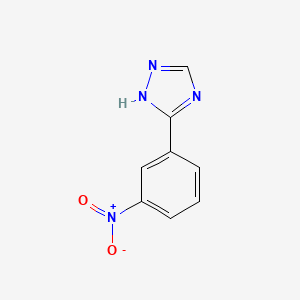
![2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene]](/img/structure/B3275257.png)
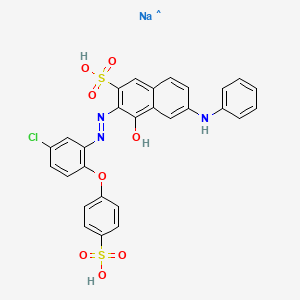
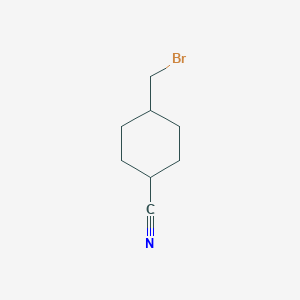
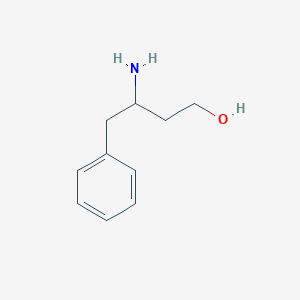
![3,5-dimethyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline](/img/structure/B3275299.png)
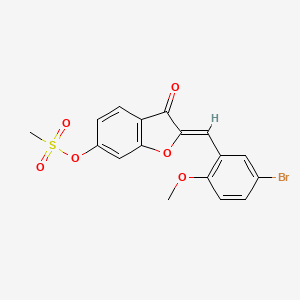
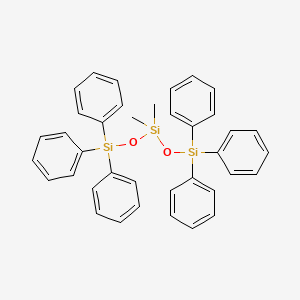
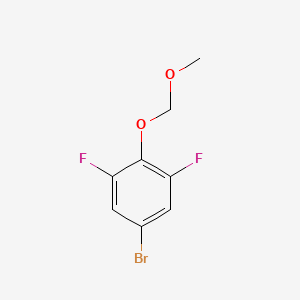
![Glycinamide, (2R)-2-phenylglycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-phenyl-, (2R)-](/img/structure/B3275333.png)
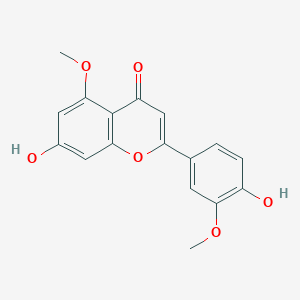
![6,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3275344.png)
![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate](/img/structure/B3275345.png)
![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate](/img/structure/B3275346.png)
